Synthesis and characterization of Furosemide-d5
Synthesis and characterization of Furosemide-d5
An In-depth Technical Guide on the Synthesis and Characterization of Furosemide-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of Furosemide-d5, an isotopically labeled variant of the potent loop diuretic, Furosemide. Deuterated standards like Furosemide-d5 are crucial for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research, where they serve as ideal internal standards for mass spectrometry-based assays.
Physicochemical Properties
Furosemide-d5 shares its fundamental chemical structure with Furosemide, with the key difference being the substitution of five hydrogen atoms with deuterium. This substitution is strategically placed on the furan ring and the adjacent methylene group, positions that are less susceptible to metabolic exchange.
| Property | Data | Reference |
| Formal Name | 4-chloro-2-(((furan-2-yl-d3)methyl-d2)amino)-5-sulfamoylbenzoic acid | [1] |
| CAS Number | 1189482-35-6 | [1][2] |
| Molecular Formula | C₁₂H₆D₅ClN₂O₅S | [1][3] |
| Molecular Weight | 335.8 g/mol | [1][2] |
| Purity | >95% (HPLC) | [2] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₅) | [1] |
| Storage Temperature | -20°C | [2] |
Synthesis of Furosemide-d5
The synthesis of Furosemide-d5 follows the established synthetic route for Furosemide, with the critical modification of using a deuterated amine in the final condensation step. The general synthesis involves two primary stages.[4][5]
Stage 1: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid The process starts with 2,4-dichlorobenzoic acid, which undergoes chlorosulfonation followed by amination to yield the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid.[4][6]
Stage 2: Condensation with Deuterated Furfurylamine The intermediate is then reacted with deuterated furfurylamine, specifically (furan-2-yl-d3)methyl-d2)amine, to produce the final Furosemide-d5 product.[4][7] This nucleophilic substitution reaction displaces one of the chlorine atoms on the benzoic acid ring.
Characterization of Furosemide-d5
The characterization of Furosemide-d5 is essential to confirm its chemical identity, purity, and isotopic enrichment. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy, often coupled with a chromatographic separation method like HPLC.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for characterizing isotopically labeled compounds. Furosemide-d5 is typically analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode.[8][9] It serves as an internal standard for the quantification of Furosemide in biological matrices.[8]
Quantitative Data from LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Use | Reference |
| Furosemide | 329.0 | 77.9 | Negative ESI | Quantitative | [8][9] |
| Furosemide | 329.0 | 125.8 | Negative ESI | Qualitative | [8][9] |
| Furosemide-d5 | 334.0 | 206.0 | Negative ESI | Internal Std. | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure and the specific sites of deuterium incorporation.
-
¹H NMR: The proton NMR spectrum of Furosemide-d5 is expected to be similar to that of Furosemide, but with the absence of signals corresponding to the five protons on the furan ring and the methylene bridge.[10][11] This absence provides direct evidence of successful deuteration at the intended positions.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for all 12 carbon atoms. The carbons bonded to deuterium will exhibit splitting patterns characteristic of C-D coupling and may show a slight isotopic shift compared to the unlabeled compound.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of Furosemide-d5. A reversed-phase C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.[2][12] Detection is commonly performed using a UV detector.[12][13]
Experimental Protocols
Protocol: UHPLC-MS/MS Analysis for Quantification
This protocol is adapted for the use of Furosemide-d5 as an internal standard in the analysis of Furosemide in biological samples like urine or blood.[8][9]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Pre-mix 10 µL of the sample (e.g., urine) with 90 µL of the internal standard working solution (5 ng/mL of Furosemide-d5 in plasma).[9]
-
Add 260 µL of water containing 1% formic acid.[9]
-
Condition an SPE plate with 200 µL of methanol and 200 µL of water.
-
Equilibrate the plate with 200 µL of 1% formic acid.
-
Load the 300 µL pre-mixed sample onto the plate.
-
Wash with 200 µL of 10 mM ammonium carbonate.
-
Elute the analytes with two 100 µL aliquots of methanol, followed by dilution with two 300 µL aliquots of water.
-
Vortex the collected eluent for 10 minutes at 500 rpm.
-
-
UHPLC Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), negative mode.[8][9]
-
Source Temperature: 450°C.[8]
-
IonSpray Voltage: -4500 V.[8]
-
Curtain Gas: 20 psi.[8]
-
Collision Gas: 10 psi.[8]
-
Nebulizer Gas (GS1 & GS2): 65 psi.[8]
-
Monitoring: Selected Reaction Monitoring (SRM) using the transitions listed in the data table above.[9]
Protocol: Solid-State NMR Analysis
This protocol provides a general framework for the solid-state NMR characterization of Furosemide-d5 powder.[10]
-
Instrumentation:
-
¹³C CP-MAS Experiment:
-
Pack the Furosemide-d5 sample into a 4-mm zirconia rotor.
-
Perform Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments.
-
Apply SPINAL64 ¹H heteronuclear decoupling during acquisition.[10]
-
Acquire data and process using appropriate NMR software. The resulting spectrum should be compared against the spectrum of unlabeled Furosemide to confirm the structure and observe any isotopic shifts.
-
-
¹H MAS Experiment:
-
Acquire a ¹H MAS NMR spectrum.
-
Confirm the significant reduction or absence of signals from the furan and methylene protons, which verifies the location of deuterium labeling.
-
Conclusion
Furosemide-d5 is a well-characterized, high-purity, isotopically labeled compound essential for modern bioanalytical research. Its synthesis is achieved through established chemical pathways using a deuterated precursor. Comprehensive characterization using LC-MS/MS and NMR confirms its identity, purity, and the specific locations of deuterium labeling, making it an ideal internal standard for accurate and precise quantification of Furosemide in complex biological matrices.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Furosemide-d5 | CAS 1189482-35-6 | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An NMR crystallography investigation of furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Furosemide assay in pharmaceuticals by Micellar liquid chromatography: study of the stability of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
